molecular formula C15H30O2 B10783286 15,15,15-trideuteriopentadecanoic acid

15,15,15-trideuteriopentadecanoic acid

Cat. No.: B10783286
M. Wt: 245.42 g/mol
InChI Key: WQEPLUUGTLDZJY-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,15,15-trideuteriopentadecanoic acid typically involves the deuteration of pentadecanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration at the terminal carbon .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15,15,15-trideuteriopentadecanoic acid is utilized in various scientific fields due to its stable isotopic labeling:

Mechanism of Action

The mechanism of action of 15,15,15-trideuteriopentadecanoic acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated pentadecanoic acid. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound targets various molecular pathways, including those involved in lipid metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15,15,15-trideuteriopentadecanoic acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies, making it a valuable tool for understanding complex biological processes .

Properties

IUPAC Name

15,15,15-trideuteriopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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